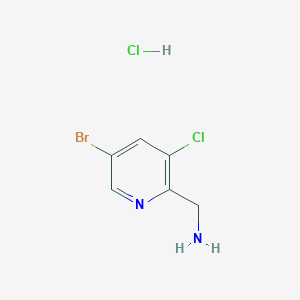

(5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride

Descripción general

Descripción

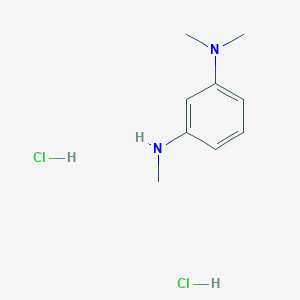

(5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride (BCPMH) is a synthetic compound of the pyridine family, which has proven to be a versatile molecule with a wide range of applications in the fields of medicinal chemistry, organic chemistry, and biochemistry. BCPMH is a colorless solid, soluble in water and organic solvents. It is an important intermediate for the preparation of various pharmaceuticals, agrochemicals, and other compounds. BCPMH is also used as a reagent in organic synthesis, and as a catalyst in organic reactions.

Aplicaciones Científicas De Investigación

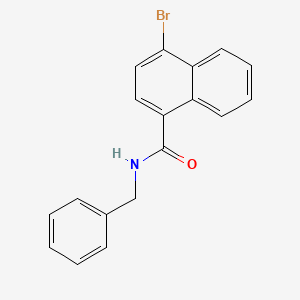

Synthesis of Insecticidal Compounds

This compound serves as an intermediate in the synthesis of certain anthranilamide compounds , which are of interest as insecticides . These include the well-known insecticides chlorantraniliprole and cyantraniliprole . The process involves novel methods of synthesizing related pyrazole carboxylates, which are crucial for developing new insecticidal formulas.

Development of Fungicidal Agents

Preliminary bioassay tests have indicated that derivatives of this compound exhibit fungicidal activities . Some synthesized compounds have shown high growth inhibitory rates against Physalospora piricola , suggesting potential as new fungicidal leading structures for further research.

Positron Emission Tomography (PET) Radioligand Development

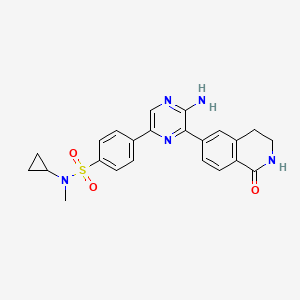

Derivatives of this compound can be used in the preparation of PET radioligands, such as [11C]MK-1064, which are applicable in orexin-2 receptor imaging . This application is significant in the study of sleep disorders and related neurological conditions.

Propiedades

IUPAC Name |

(5-bromo-3-chloropyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2.ClH/c7-4-1-5(8)6(2-9)10-3-4;/h1,3H,2,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKXGUMEKUXZMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride | |

CAS RN |

1416714-02-7 | |

| Record name | 2-Pyridinemethanamine, 5-bromo-3-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416714-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B1374750.png)